Cas no 67768-61-0 (1-Cyclohexyl-1H-imidazole)
1-Cyclohexyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclohexylimidazole
- 1-Cyclohexyl-1H-imidazole
- 1-cyclohexyl-imidazole
- 1H-Imidazole, 1-cyclohexyl-
- 1H-Imidazole,1-cyclohexyl
- 3-cyclohexylimidazole
- cyclohexylimidazole
- N-cyclohexyl-imidazole
- 2-(1h-imidazol-1-yl)cyclohexane
- 5114AJ
- SY029765
- AK153136
- 67768-61-0
- AKOS009604087
- AB01006937-01
- DTXSID00449112
- W-205651
- CS-0060792
- W17294
- MFCD14707911
- SCHEMBL285095
- DS-7389
- DB-126875
-
- MDL: MFCD14707911
- Inchi: 1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2
- InChI Key: VGZINEPOBWTUEH-UHFFFAOYSA-N
- SMILES: N1(C=NC=C1)C1CCCCC1
Computed Properties
- Exact Mass: 150.11600
- Monoisotopic Mass: 150.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 1.7
Experimental Properties
- Boiling Point: 302.9±11.0℃/760mmHg
- PSA: 17.82000
- LogP: 2.38830
1-Cyclohexyl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Cyclohexyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-100mg |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 100mg |
179CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-1g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 1g |
779.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-250mg |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 250mg |
360CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-5g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 5g |
3364CNY | 2021-05-08 | |
| Chemenu | CM187006-250mg |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 95+% | 250mg |
$65 | 2021-08-05 | |
| Chemenu | CM187006-1g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 95+% | 1g |
$169 | 2021-08-05 | |
| Chemenu | CM187006-5g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 95+% | 5g |
$535 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-50mg |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 50mg |
95.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-200mg |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 200mg |
246.0CNY | 2021-08-04 | |
| ChemScence | CS-0060792-250mg |
1-Cyclohexylimidazole |
67768-61-0 | ≥97.0% | 250mg |
$48.0 | 2022-04-26 |
1-Cyclohexyl-1H-imidazole Suppliers
1-Cyclohexyl-1H-imidazole Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-Cyclohexyl-1H-imidazole
1-Cyclohexyl-1H-imidazole (CAS No. 67768-61-0): A Comprehensive Overview
1-Cyclohexyl-1H-imidazole (CAS No. 67768-61-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and properties, has found applications in various scientific and industrial domains. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 1-Cyclohexyl-1H-imidazole.
Chemical Structure and Properties
1-Cyclohexyl-1H-imidazole is a cyclic compound with a molecular formula of C9H13N2. It consists of a cyclohexyl group attached to an imidazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The imidazole ring is known for its basicity and ability to form hydrogen bonds, making it an important functional group in many biological systems. The cyclohexyl group adds steric bulk and hydrophobicity to the molecule, influencing its solubility and reactivity.
The physical properties of 1-Cyclohexyl-1H-imidazole include a melting point of approximately 95°C and a boiling point of around 230°C at standard atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 1-Cyclohexyl-1H-imidazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyclohexylamine with glyoxal in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate imine, which then cyclizes to form the imidazole ring. Another approach involves the reaction of cyclohexylamine with 2-chloroacetonitrile followed by hydrolysis and cyclization.
A more recent and efficient method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. This method typically involves the reaction of cyclohexylamine with glyoxal in a microwave reactor under optimized conditions. The use of microwave technology has gained popularity due to its ability to enhance reaction rates and selectivity while reducing energy consumption.
Biological Activities
1-Cyclohexyl-1H-imidazole has been studied for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. Research has shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, making it a potential lead compound for drug development.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 1-Cyclohexyl-1H-imidazole on human carbonic anhydrase (CA) isoforms. Carbonic anhydrases are zinc metalloenzymes that play crucial roles in various physiological processes, including respiration, pH regulation, and ion transport. The study found that 1-Cyclohexyl-1H-imidazole exhibited selective inhibition against CA II and CA IV isoforms, with IC50 values in the low micromolar range. These findings suggest that 1-Cyclohexyl-1H-imidazole could be further developed as a therapeutic agent for conditions associated with dysregulated carbonic anhydrase activity.
Another area of interest is the potential role of 1-Cyclohexyl-1H-imidazole(CAS No. 67768-61-0)) as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate cellular responses to various stimuli, including hormones, neurotransmitters, and sensory signals. Preliminary studies have indicated that
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